molecular formula C13H9ClN2O3 B1594870 N-(2-chloro-5-nitrophenyl)benzamide CAS No. 205827-96-9

N-(2-chloro-5-nitrophenyl)benzamide

Cat. No. B1594870
CAS RN: 205827-96-9
M. Wt: 276.67 g/mol
InChI Key: JJQSSZABUGAGPU-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-nitrophenyl)benzamide (CNPB) is a synthetic compound used in a variety of scientific research applications. It is a member of the benzamide family, which is a group of compounds characterized by an amide group attached to a benzene ring. CNPB is a colorless solid with a melting point of about 106-108°C. It is insoluble in water, but soluble in organic solvents such as ethanol, methanol, and acetone.

Scientific Research Applications

Antidiabetic and Antimicrobial Potential

N-(2-chloro-5-nitrophenyl)benzamide derivatives have shown promising results in antidiabetic and antimicrobial applications. A study by Thakal, Singh, and Singh (2020) evaluated these derivatives for their in vitro antidiabetic potential against α-glucosidase and α-amylase enzymes. Some compounds demonstrated potent inhibition of these enzymes, which are significant in managing diabetes. Additionally, these derivatives also showed antibacterial potential against various Gram-positive and Gram-negative bacteria, and antifungal potential against species like Candida albicans and Aspergillus niger. The study underscores the potential of these compounds in developing new antidiabetic and antimicrobial agents (Thakal, Singh, & Singh, 2020).

Chemosensor Development

In another application, N-nitrophenyl benzamide derivatives, which are structurally related to N-(2-chloro-5-nitrophenyl)benzamide, have been developed as chemosensors for cyanide detection in aqueous environments. Sun, Wang, and Guo (2009) explored these compounds due to their high selectivity towards cyanide, making them practical for monitoring cyanide concentrations in water samples (Sun, Wang, & Guo, 2009).

Corrosion Inhibition Studies

N-phenyl-benzamide derivatives, including those with nitro substituents, have been studied for their potential as corrosion inhibitors. Mishra et al. (2018) investigated the effect of these derivatives on the acidic corrosion of mild steel. Their findings indicated that certain substituents can enhance the inhibition efficiency of these compounds, making them valuable in corrosion prevention applications (Mishra et al., 2018).

Crystal Structure Analysis

Studies on the crystal structure of nitrophenyl benzamide derivatives, including those similar to N-(2-chloro-5-nitrophenyl)benzamide, provide valuable insights into their molecular properties. For example, Saeed, Hussain, and Flörke (2008) analyzed the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, revealing specific dihedral angles and intramolecular interactions. Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds (Saeed, Hussain, & Flörke, 2008).

Anti-Cancer Activity

Additionally, derivatives of niclosamide, a closely related compound, have been studied for their potential anticancer properties. Tang et al. (2017) synthesized and tested various niclosamide derivatives against different human cancer cells, finding significant cytotoxicity in some derivatives. This research suggests the potential of similar benzamide derivatives, including N-(2-chloro-5-nitrophenyl)benzamide, in cancer treatment (Tang et al., 2017).

properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-11-7-6-10(16(18)19)8-12(11)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQSSZABUGAGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354693
Record name N-(2-chloro-5-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-nitrophenyl)benzamide

CAS RN

205827-96-9
Record name N-(2-chloro-5-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-chloro-5-nitroaniline (Aldrich), (10.0 mmol) was used in general procedure 1 with benzoyl chloride (12.2 mmol). The product was purified by silica gel chromatography (40% EtOAc/Hex) to give N-(2-chloro-5-nitrophenyl)benzamide as a tan solid. MS (Q1) 276.1 (M)+
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
12.2 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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